The compound "N4-(2-Hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide" represents a class of benzothiazole sulfonamide derivatives that have been synthesized and studied for their potential applications in various fields, including antiviral, anticonvulsant, and antimicrobial activities. These compounds are of significant interest due to their diverse biological activities and the potential for therapeutic applications.
Benzothiazole sulfonamide derivatives have shown promising results in the inhibition of various viruses. Compounds synthesized in the study by1 demonstrated a 50% or more reduction in viral activity against viruses like CBV4, HSV-1, HAV HM175, HCVcc genotype 4, and HAdV7. The most potent compounds, 7e and 13a, were specifically evaluated against the HSV-1 virus and showed significant inhibitory activity against the USP7 enzyme, which is a potential target for antiviral therapy.
In the realm of neurological disorders, certain benzothiazole sulfonamide derivatives have been tested for their anticonvulsant potential. The study by2 identified compound 9 as a potent anticonvulsant agent in the maximal electroshock (MES) model in mice, surpassing the standard phenytoin. Computational studies revealed that this compound formed three hydrogen bond interactions with the nicotinic acetylcholine ion-gated receptors, indicating a potential mechanism for its anticonvulsant activity.
The antimicrobial activity of benzothiazole sulfonamide derivatives has also been explored. Novel sulfonamide compounds with hydrazones 1,3,4-thiadiazoles and 4-oxothiazolidines moieties were synthesized and their structures confirmed through various spectral analyses3. Although the specific antimicrobial activity was not detailed in the abstract, the synthesis of these compounds adds to the pool of potential antimicrobial agents that could be further investigated for their efficacy against various pathogens.
This compound falls under the category of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine. Sulfonamides are commonly used as antibiotics and have various other therapeutic applications due to their ability to inhibit bacterial growth.
The synthesis of N4-(2-hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide typically involves several steps:
Technical parameters such as temperature and reaction time can vary based on specific protocols but generally involve reflux conditions for optimal yields.
The molecular structure of N4-(2-hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide features:
The compound's geometry allows for potential interactions with biological targets, making it a candidate for further pharmacological evaluation.
N4-(2-hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions typical of both sulfonamides and benzothiadiazoles:
These reactions are critical for modifying the compound to enhance its biological activity or to create analogs for further study.
The mechanism of action for N4-(2-hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide is not fully elucidated but can be inferred based on its structural components:
Quantitative structure–activity relationship studies could provide insights into optimizing its efficacy against specific targets.
The physical and chemical properties of N4-(2-hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide include:
These properties are essential for understanding its behavior in biological systems and during formulation into pharmaceutical products.
N4-(2-hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide has several potential applications:
The systematic IUPAC name for the compound is N⁴-(2-Hydrazinyl-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide. This name reflects the core benzothiadiazole system, where the sulfonamide nitrogen at position 4 is substituted by a glycylhydrazide moiety (–NH–CH₂–C(=O)–NH–NH₂). The benzothiadiazole ring (alternatively named benzo[c][1,2,5]thiadiazole in extended IUPAC notation) is a bicyclic heteroaromatic system incorporating sulfur and nitrogen atoms at positions 1,2,3. The suffix "sulfonamide" denotes the –SO₂–NH– linkage to the glycylhydrazine unit [5].
Structural Representation:
The compound has a unique identifier and several synonyms used in chemical literature and commerce:
Table 1: Registry and Synonym Data
Identifier | Value |
---|---|
CAS Registry Number | 175203-26-6 |
Chemical Synonyms | N⁴-(2-Hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide |
N-(Benzo-2,1,3-thiadiazol-4-ylsulphonyl)glycylhydrazide | |
Glycine, N-(2,1,3-benzothiadiazol-4-ylsulfonyl)-, hydrazide | |
N-(2-Hydrazinyl-2-oxoethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide |
The CAS number (175203-26-6) is universally recognized for inventory tracking and regulatory compliance. Synonyms arise from alternative naming conventions, such as functional group prioritization (e.g., "glycine hydrazide" derivatives) or ring numbering adjustments [5].
The compound's elemental composition and mass are definitive identifiers:
Table 2: Molecular Formula and Weight
Property | Value |
---|---|
Molecular Formula | C₈H₉N₅O₃S₂ |
Molecular Weight | 287.32 g/mol |
The formula (C₈H₉N₅O₃S₂) accounts for:
Calculated mass accuracy is critical for spectroscopic validation (e.g., mass spectrometry) [5].
SMILES Notation:O=S(=O)(NCC(=O)NN)c1cccc2nsnc12
This linear notation encodes:
c1cccc2nsnc12
(positions 1,2,3 as thiadiazole, 4–7 as benzene). O=S(=O)(N...)c1...
(sulfur bonded to sulfonyl oxygens, nitrogen, and ring carbon). NCC(=O)NN
(–NH–CH₂–C(=O)–NH–NH₂). Molecular Geometry:
Table 3: Key Structural Features
Structural Domain | Geometry Characteristics |
---|---|
Benzothiadiazole ring | Planar, aromatic, bond angles ~120° |
Sulfonamide linkage | Tetrahedral sulfur, pyramidal nitrogen |
Glycylhydrazide chain | Rotatable C–C/C–N bonds, planar amide |
This geometric profile influences reactivity and supramolecular interactions [5] [6].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0